(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Description

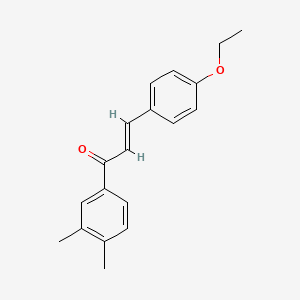

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking two aromatic rings. The 3,4-dimethylphenyl group provides steric bulk and electron-donating methyl substituents, while the 4-ethoxyphenyl moiety introduces an electron-donating ethoxy group. These substituents influence its physicochemical properties, crystal packing, and biological activity.

Properties

IUPAC Name |

(E)-1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-4-21-18-10-6-16(7-11-18)8-12-19(20)17-9-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVBMYFEQISMLI-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethylbenzaldehyde and 4-ethoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and antioxidant properties.

Medicine: Studied for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Its antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Molecular Geometry and Crystal Packing

Chalcones with varying substituents exhibit distinct molecular conformations and supramolecular interactions. Key comparisons include:

Table 1: Substituent Effects on Dihedral Angles and Interactions

- Key Observations :

- Methoxy and ethoxy groups induce planar conformations due to resonance effects, whereas bulky substituents like 3,4-dimethylphenyl may increase torsional angles between aromatic rings .

- Electron-withdrawing groups (e.g., chloro) enhance dipole interactions, while ethoxy groups favor hydrogen bonding and hydrophobic interactions .

Crystallographic and Hirshfeld Surface Analysis

Supramolecular arrangements are influenced by substituent size and polarity:

- Ethoxy vs. Methoxy : Ethoxy’s larger size reduces close contacts in Hirshfeld surfaces (e.g., 4-ethoxyphenyl chalcone2 in shows fewer C–H···O interactions than methoxy analogues).

- Methyl Groups : The 3,4-dimethylphenyl group in the target compound likely increases hydrophobic interactions and reduces solubility compared to methoxy/ethoxy derivatives .

Table 3: Hirshfeld Surface Contact Percentages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.